5-(1,3-Benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione
Description
5-(1,3-Benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core with various functional groups attached
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-11-3-2-4-13(7-11)22-18(24)14(17(23)21-19(22)25)9-20-12-5-6-15-16(8-12)27-10-26-15/h2-9,24H,10H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKGHXLQEUBIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Moiety:
Pyrimidine Core Construction: The pyrimidine core is constructed through a series of condensation reactions involving appropriate precursors.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imine group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to inhibit specific enzymes.
Biological Research: The compound is used to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzo [1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their antiproliferative activity against cancer cells.
Pyrimidine Derivatives: Other pyrimidine derivatives with similar functional groups are also of interest in medicinal chemistry.
Uniqueness
5-(1,3-Benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
